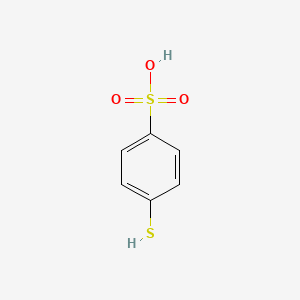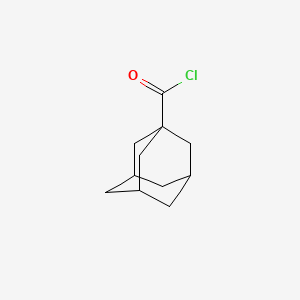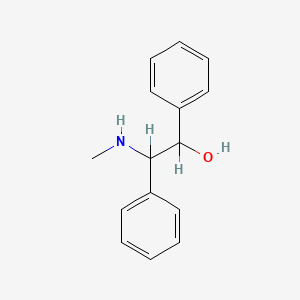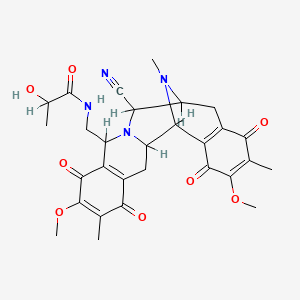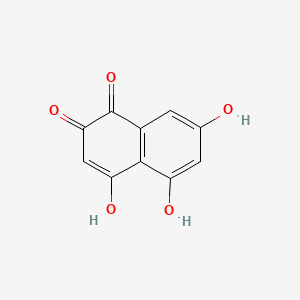
Flaviolin
Übersicht
Beschreibung
Flaviolin is a small molecule that belongs to the class of organic compounds known as naphthoquinones . These are compounds containing a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1,4-dione (quinone) .
Synthesis Analysis
This compound is synthesized by the soil-dwelling bacterium Streptomyces coelicolor A3(2) through a phenol oxidation C-C coupling reaction . The enzyme Bithis compound synthase catalyzes the chemical reaction of 2 this compound molecules with NADPH, H+, and O2 to produce 3,3’-bithis compound or 3,8’-bithis compound, NADP+, and 2 H2O .Molecular Structure Analysis
This compound has a molecular formula of C10H6O5 . Its average mass is 206.152 Da and its monoisotopic mass is 206.021530 Da . The structure of this compound includes two molecules forming a quasi-planar three-molecule stack including the heme of CYP158A2 .Chemical Reactions Analysis
This compound is involved in oxidative C-C coupling reactions . The cytochrome P450 enzyme, CYP158A2, can produce dimer and trimer products from the substrate this compound .Physical And Chemical Properties Analysis
This compound has a chemical formula of C10H6O5 . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Polyketide Origin and Biosynthesis : Flaviolin has been identified as a product of polyketide biosynthesis in Aspergillus niger and Streptomyces. It is formed through a pathway that involves acetic acid and is suggested to have a polyketide origin (McGovern & Bentley, 1975).
Potential Inhibitor of SARS-CoV-2 : Research proposes this compound as a potential inhibitor of 3-chymotrypsin-like protease (3CLpro) of the novel coronavirus SARS-CoV2, responsible for the COVID-19 pandemic (Rao et al., 2020).
Role in Microbial UV Protection : Studies on Streptomyces coelicolor A3(2) have shown that this compound, in combination with certain genes, can produce polymers that may protect microbes from UV radiation. This involves oxidative coupling of this compound molecules (Zhao et al., 2005).
Melanin Biosynthesis : this compound has been identified as a contributor to the reddish-brown color of certain fungal mutants and is suggested as a natural precursor to melanin, a key pigment in many organisms (Bell et al., 1976).
Structural Variations in Cytochrome P450 Substrate Binding : this compound's interaction with Cytochrome P450 enzymes shows unique binding modes and demonstrates the enzyme's ability to catalyze oxidative C-C coupling reactions, producing pigments that protect soil bacteria from UV radiation (Zhao et al., 2007).
Role in Polyketide Metabolites and Antimicrobial Properties : this compound is part of the chemical profile of activated secondary metabolites in Aspergillus niger and contributes to the antimicrobial properties of the fungus (Wang et al., 2021).
Potential Therapeutic Properties : this compound and its derivatives are being explored for their therapeutic potentials, including anticancer and antimicrobial properties, and their interactions with other compounds in medicinal plants like Graviola (Annona muricata) (Yang et al., 2015).
Eigenschaften
IUPAC Name |
4,5,7-trihydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPCAGMCQDGQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963960 | |
| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479-05-0 | |
| Record name | Flaviolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flaviolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVIOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7ZC8J7OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




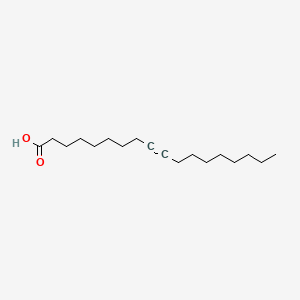


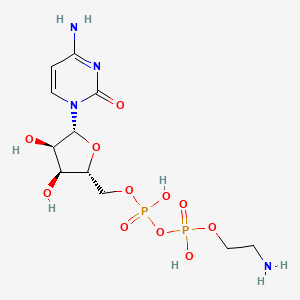

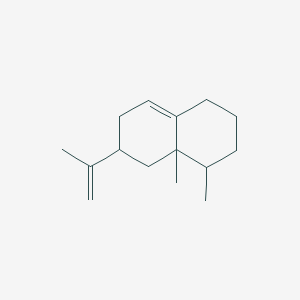


![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
